2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID
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Overview
Description
2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a nitro-dioxo-dihydro-isoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzoic acid derivative followed by cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts may also be employed to enhance reaction rates and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which is a plant hormone.
Imidazole Derivatives: Compounds like imidazole, which is used in various pharmaceutical applications
Uniqueness: 2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O7/c18-11-6-7(4-5-8(11)15(21)22)16-13(19)9-2-1-3-10(17(23)24)12(9)14(16)20/h1-6,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBIYPXFSLTUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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